

Kinome Profiling of CDK8 Inhibitors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinome profiles of selective Cyclin-Dependent Kinase 8 (CDK8) inhibitors, with a focus on **Cdk8-IN-1** (also known as CCT251545). The information presented is intended to assist researchers in selecting the most appropriate chemical tools for their studies of CDK8 and its closely related homolog, CDK19.

Introduction to CDK8 Inhibition

Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, a crucial regulator of transcription.[1][2] Dysregulation of CDK8 activity has been implicated in various diseases, particularly in cancer, making it an attractive target for therapeutic intervention. A number of small molecule inhibitors targeting CDK8 have been developed, each with distinct selectivity profiles. This guide compares **Cdk8-IN-1** to other notable CDK8 inhibitors, providing quantitative data on their potency and selectivity.

Comparative Kinome Profiling Data

The following tables summarize the inhibitory activities of **Cdk8-IN-1** and other selected CDK8 inhibitors against CDK8, its paralog CDK19, and a selection of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are key indicators of inhibitor potency.

Table 1: Potency of Selected Inhibitors against CDK8 and CDK19



Inhibitor	CDK8 IC50/Kd (nM)	CDK19 IC50/Kd (nM)	Assay Type	Reference
Cdk8-IN-1 (CCT251545)	7	6	Biochemical IC50	[3]
Senexin A	-	-	-	[4][5]
Senexin B (BCD- 115)	2.0 (Kd)	3.0 (Kd)	KINETICfinder®	[4][6]
Senexin C	1.4 (Kd)	2.9 (Kd)	KINETICfinder®	[4][6]
RVU120 (SEL120)	-	-	-	[7][8][9][10]
Sorafenib	199	206	Biochemical IC50	[1]

Note: A hyphen (-) indicates that specific data was not available in the searched literature.

Table 2: Off-Target Kinase Inhibition Profile of Cdk8-IN-1 (CCT251545)

Off-Target Kinase	IC50 (nM)	Reference
GSK3α	462	[3]
GSK3β	690	[3]
PRKCQ	122	[3]

Data from a panel of 293 kinases. Only kinases inhibited by more than 50% at 1 μ M are listed with their corresponding IC50 values.[2]

Table 3: KINOMEscan Profile of Senexin B



Kinase	Percent of Control @ 2 μM
CDK8	<35
CDK19	<35

KINOMEscan data for Senexin B showing significant inhibition of CDK8 and CDK19. The assay measures the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the inhibitor. [11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to measure the affinity of inhibitors for a target kinase.

Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[12][13] A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor.[14] An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the emission signal from the acceptor.[14][15]

Materials:

- Kinase (e.g., CDK8/CycC)
- LanthaScreen™ Eu-anti-Tag Antibody
- Kinase Tracer (e.g., Tracer 236)
- Kinase Buffer A (5X)
- Test compounds serially diluted in DMSO



- 384-well plate
- Plate reader capable of TR-FRET measurements

Procedure:

- Reagent Preparation:
 - Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled water.
 - Prepare a 3X kinase/antibody solution in 1X Kinase Buffer A. The final concentrations will typically be around 15 nM kinase and 6 nM antibody.
 - Prepare a 3X tracer solution in 1X Kinase Buffer A. The optimal concentration is typically determined experimentally but is often around the Kd of the tracer for the kinase.
 - Prepare a serial dilution of the test compound in DMSO. Then, create a 3X intermediate dilution of the compound in 1X Kinase Buffer A.
- Assay Assembly:
 - \circ Add 5 µL of the 3X intermediate compound dilution to the wells of a 384-well plate.
 - Add 5 μL of the 3X kinase/antibody solution to each well.
 - Add 5 μL of the 3X tracer solution to each well.
- · Incubation and Measurement:
 - Incubate the plate at room temperature for 1 hour, protected from light.
 - Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).



 Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Assay

This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Principle: The assay utilizes DNA-tagged kinases. A test compound is incubated with the tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal. [16][17]

Procedure (General Overview):

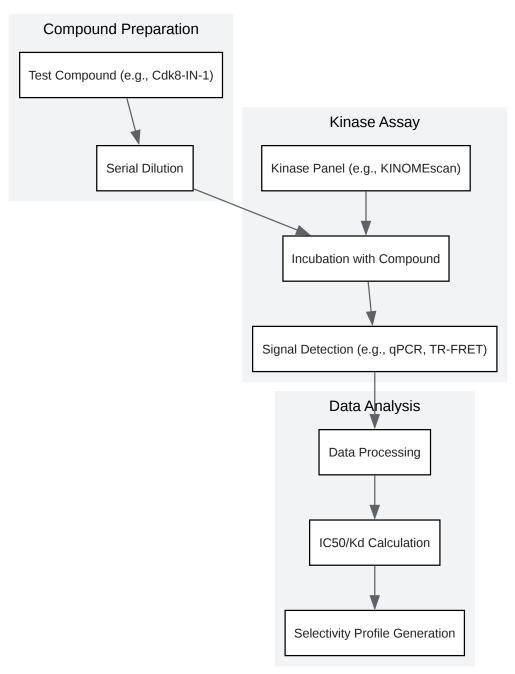
- A test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized ligand.
- After an incubation period to allow for binding to reach equilibrium, the unbound kinase is washed away.
- The amount of kinase bound to the immobilized ligand is quantified by qPCR using primers specific for the DNA tag.
- The results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.

Signaling Pathway Diagrams

The following diagrams illustrate the role of CDK8 in key signaling pathways and a typical workflow for kinome profiling.



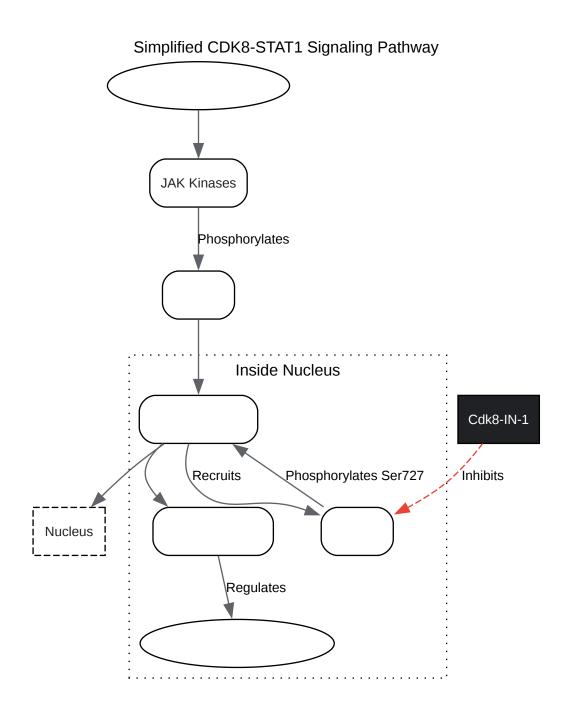
Experimental Workflow for Kinome Profiling



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Caption: A generalized workflow for determining the kinome profile of a test compound.

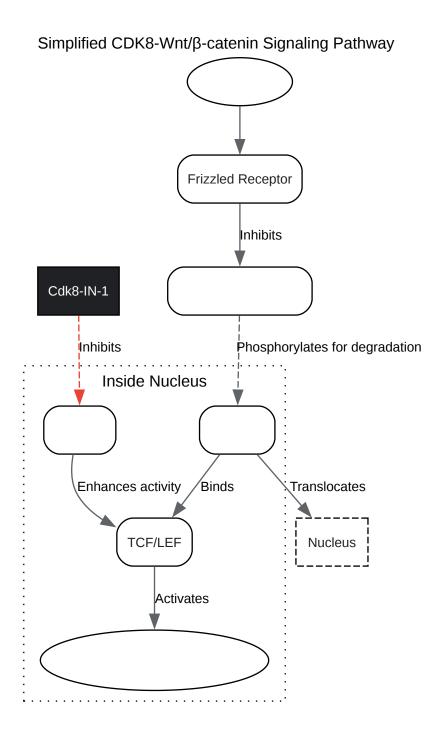




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Caption: CDK8 phosphorylates STAT1 at Ser727, modulating its transcriptional activity.





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Caption: CDK8 positively regulates Wnt/ β -catenin signaling by enhancing TCF/LEF transcriptional activity.



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